REACTION_CXSMILES
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[Br:1][C:2]1[N:3]=[C:4]([NH:10][NH2:11])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH:12](OCC)(OCC)OCC>>[Br:1][C:2]1[N:3]2[CH:12]=[N:11][N:10]=[C:4]2[C:5]([O:8][CH3:9])=[N:6][CH:7]=1
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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BrC=1N=C(C(=NC1)OC)NN
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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C(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated
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Type
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CUSTOM
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Details
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The residue was purified by flash column chromatography on silica gel with a 1:50 methanol/dichloromethane
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Name
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Type
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product
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Smiles
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BrC1=CN=C(C=2N1C=NN2)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |